molecular formula C12H11FO4 B1297635 Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 31686-94-9

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B1297635
CAS RN: 31686-94-9
M. Wt: 238.21 g/mol
InChI Key: LVLZSYCLOPEBSR-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate” is likely a compound containing an ester group (-COO-) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a suitable precursor for the 2,4-dioxobutanoate part of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ester group could undergo reactions such as hydrolysis or reduction, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility in different solvents, while the fluorine atom could affect its reactivity .

Scientific Research Applications

  • Synthesis of New Terphenyl Derivative

    • Field : Organic Chemistry
    • Application : This involves the synthesis of a new terphenyl derivative through oxidative aromatization of α,β-unsaturated cyclohexenone .
    • Method : The process involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .
    • Results : The synthesized compound is well characterized by IR, NMR, LCMS and elemental analysis .
  • Crystal and Molecular Structure Studies

    • Field : Crystallography
    • Application : This involves the study of the crystal and molecular structures of similar compounds .
    • Method : The structures are confirmed by single crystal X-ray diffraction data .
    • Results : The compounds crystallize in different space groups with varying unit cell parameters .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity .
    • Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Synthesis of Pyrones

    • Field : Organic Chemistry
    • Application : Ethyl (4-fluorobenzoyl)acetate, a compound similar to the one you mentioned, has been used in the synthesis of pyrones .
    • Method : This involves the cyclization of keto esters .
    • Results : The resulting pyrones are important compounds in various fields, including medicinal chemistry .
  • Synthesis of α-Acetoxy β-Amino Acid Derivatives

    • Field : Organic Chemistry
    • Application : Ethyl (4-fluorobenzoyl)acetate has also been used in the synthesis of α-acetoxy β-amino acid derivatives .
    • Method : This involves a Lewis base catalyzed hydrosilylation .
    • Results : The resulting α-acetoxy β-amino acid derivatives are important compounds in medicinal chemistry .
  • Oxidative Cross-Coupling with Indoles

    • Field : Organic Chemistry
    • Application : Ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation .
    • Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with indoles in the presence of a catalyst and oxygen .
    • Results : The resulting compounds are important in various fields, including medicinal chemistry .
  • Synthesis of Methylenecyclopentane Derivatives

    • Field : Organic Chemistry
    • Application : Ethyl (4-fluorobenzoyl)acetate has been used in Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .
    • Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with a suitable alkene in the presence of a catalyst .
    • Results : The resulting methylenecyclopentane derivatives are important in various fields, including medicinal chemistry .
  • Preparation of Palladacycles

    • Field : Organometallic Chemistry
    • Application : 4-Fluorophenethylamine, a compound structurally similar to the one you mentioned, has been used in the preparation of palladacycles .
    • Method : This involves the ortho-metalation of 4-Fluorophenethylamine, leading to complexes containing six-membered palladacycles .
    • Results : These palladacycles are important in various fields, including catalysis .

Safety And Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. Appropriate personal protective equipment should be worn when handling this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. Given the wide range of applications for fluorophenyl and ester-containing compounds, there could be many interesting avenues for future research .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZSYCLOPEBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344400
Record name Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

CAS RN

31686-94-9
Record name Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide (351 mL, 21% in ethanol, 1629 mmol) was added 1-(4-fluorophenyl) ethanone (150 g, 1086 mmol) in ethanol (100 mL) at 0° C. under a nitrogen atmosphere and the resulting reaction mixture was stirred at RT for 10 min Diethyl oxalate (156 mL, 1140 mmol) in ethanol (100 mL) was added and reaction was allowed to stir at RT for 12 h. Reaction mixture was cooled to 0° C. and acidified with 1.5 N HCl and the solid was filtered and the filtrate was diluted with water and extracted with DCM (3×750 mL). The combined organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to afford Intermediate 1A (180 g, 70%) which was taken to next step without further purification. MS(ES): m/z=237 [M−H]+; 1H NMR (300 MHz, CDCl3) δ ppm 15.2 (bs, 1H), 8.00-8.09 (m, 2H), 7.15-7.25 (m, 2H), 7.05 (s, 1H), 4.42 (q, J=7.15 Hz, 2H), 1.43 (t, J=7.15 Hz, 3H).
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351 mL
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150 g
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100 mL
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156 mL
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100 mL
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70%

Synthesis routes and methods II

Procedure details

The general procedure of Referential Example 3-1) was repeated through use of 4′-fluoroacetophenone (3.0 g) and diethyl oxalate (5.9 mL), to thereby give the title compound as a solid (3.12 g, 60%).
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3 g
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5.9 mL
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60%

Synthesis routes and methods III

Procedure details

In a further embodiment, an isoxazole cyclization reaction is provided in Scheme 15A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The isoxazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride to provide ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol for about 2 hours. Ethyl 5-(4-fluorophenyl)-isoxazole-3-carboxylate is then reduced with lithium aluminum hydride to provide 5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the reduction is performed in THF, at a temperature of about 0° C. to about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde is then formed by oxidizing (5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
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Synthesis routes and methods IV

Procedure details

In a further embodiment, a pyrazole cyclization reaction is provided in Scheme 14A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The pyrazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydrazine hydrate to provide ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol and glacial acetic acid for about 2 to 16 hours. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is then reduced with lithium aluminum hydride to provide 3-(4-fluorophenyl)-1H-pyrazol-5-yl-methanol. In one embodiment, the reduction is performed in THF at a temperature of about 0° C. to about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is then formed by oxidizing 3-(4-fluorophenyl)-1H-pyrazole-5-methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Citations

For This Compound
2
Citations
C Xu, Y Han, S Xu, R Wang, M Yue, Y Tian, X Li… - European Journal of …, 2020 - Elsevier
Using the principle of bioisosteric replacement, we present a structure-based design approach to obtain new Axl kinase inhibitors with significant activity at the kinase and cellular levels…
Number of citations: 16 www.sciencedirect.com
K Liang, ER Smith, Y Aoi, KL Stoltz, H Katagi… - Cell, 2018 - cell.com
The super elongation complex (SEC) is required for robust and productive transcription through release of RNA polymerase II (Pol II) with its P-TEFb module and promoting …
Number of citations: 82 www.cell.com

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